![molecular formula C14H15ClN6 B7433770 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine, also known as CEP-701, is a small molecule inhibitor that targets the tyrosine kinase receptor FLT3. FLT3 is a receptor that is commonly mutated in acute myeloid leukemia (AML) patients, and CEP-701 has been studied as a potential treatment for this disease.
Mecanismo De Acción
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine works by inhibiting the activity of FLT3, which is a receptor that is commonly mutated in AML patients. FLT3 mutations lead to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting FLT3, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine blocks these signaling pathways and induces apoptosis in AML cells.
Biochemical and Physiological Effects:
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been shown to inhibit the growth of FLT3-mutated AML cells in vitro and in vivo. In addition, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been shown to induce apoptosis in these cells. In clinical trials, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been well-tolerated and has shown promising results as a treatment for relapsed or refractory AML patients with FLT3 mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is that it specifically targets FLT3, which is commonly mutated in AML patients. This makes it a potentially effective treatment for this disease. However, one limitation of 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is that it may not be effective in patients with other types of leukemia or cancers that do not involve FLT3 mutations.
Direcciones Futuras
There are several potential future directions for research involving 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine. One direction is to investigate its potential as a combination therapy with other drugs for AML patients. Another direction is to study its potential as a treatment for other types of FLT3-mutated cancers. Additionally, further research is needed to better understand the mechanisms of resistance to 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine and to develop strategies to overcome this resistance.
Métodos De Síntesis
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is synthesized through a multi-step process that involves the reaction of 6-chloro-2-aminopyrimidine with 2-(1H-indol-2-yl)ethylamine. The resulting intermediate is then reacted with cyanamide and ammonium chloride to form the final product.
Aplicaciones Científicas De Investigación
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been extensively studied in preclinical and clinical trials for its potential as a treatment for AML. In preclinical studies, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been shown to inhibit the growth of FLT3-mutated AML cells and induce apoptosis. In clinical trials, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has shown promise as a treatment for relapsed or refractory AML patients with FLT3 mutations.
Propiedades
IUPAC Name |
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6/c15-12-11(16)13(21-14(17)20-12)18-6-5-9-7-8-3-1-2-4-10(8)19-9/h1-4,7,19H,5-6,16H2,(H3,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENFUSSTUSPUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNC3=C(C(=NC(=N3)N)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.